N-Z-L-proline methyl ester (CAS 5211-23-4) is a fully protected, highly lipophilic proline derivative utilized as a critical building block in advanced peptide synthesis and chiral auxiliary production . Featuring a benzyloxycarbonyl (Z) group at the N-terminus and a methyl ester at the C-terminus, this compound presents as a liquid with a density of 1.175 g/mL at 25 °C . For procurement professionals and process chemists, its primary value lies in its orthogonal stability profile and exceptional solubility in aprotic organic solvents, which streamline high-concentration batch and continuous flow manufacturing processes compared to solid, partially protected alternatives .
Substituting N-Z-L-proline methyl ester with common analogs like N-Boc-L-proline methyl ester or N-Z-L-proline introduces severe process limitations [1]. If N-Boc-L-proline methyl ester is used, the N-terminal protection is rapidly cleaved under mild acidic conditions, preventing its use in synthetic sequences that require acid-mediated deprotection of other residues [1]. Conversely, substituting with the free acid, N-Z-L-proline, introduces a reactive carboxylic acid proton that promotes unwanted side reactions such as oxazolone formation during activation, while simultaneously reducing solubility in non-polar solvents and complicating handling due to its solid or highly viscous state[1].
N-Z-L-proline methyl ester exhibits complete stability under acidic conditions that rapidly degrade Boc-protected analogs [1]. In a 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) solution, the Z-protecting group remains >99% intact after 24 hours, whereas the N-Boc-L-proline methyl ester comparator undergoes 100% cleavage within 30 minutes [1]. This differential stability dictates procurement for multi-step syntheses where intermediate acid exposure is unavoidable.
| Evidence Dimension | Stability to 50% TFA in DCM at 25 °C |
| Target Compound Data | >99% intact after 24 hours |
| Comparator Or Baseline | N-Boc-L-proline methyl ester (100% cleaved in <30 minutes) |
| Quantified Difference | >23.5 hours extended stability under strongly acidic conditions |
| Conditions | 50% TFA/DCM solution, 25 °C, HPLC monitoring |
Procuring the Z-protected ester is mandatory when downstream synthetic steps require the acidic deprotection of other amino acid residues without compromising the proline nitrogen.
The fully protected nature of N-Z-L-proline methyl ester renders it a liquid with complete miscibility in aprotic solvents like DCM, THF, and toluene [1]. In contrast, N-Z-L-proline (the free acid) often presents as a solid or hydrogen-bonded viscous syrup, with solubility in toluene limited to <0.5 M at 20 °C [1]. The target compound easily supports >2.0 M concentrations in identical solvent systems, facilitating high-throughput continuous flow operations[1].
| Evidence Dimension | Maximum solubility in toluene at 20 °C |
| Target Compound Data | >2.0 M (completely miscible) |
| Comparator Or Baseline | N-Z-L-proline free acid (<0.5 M) |
| Quantified Difference | >4-fold increase in working concentration |
| Conditions | Toluene solvent, 20 °C, visual and HPLC confirmation |
High solubility and liquid handling characteristics drastically reduce solvent volumes and prevent line-clogging in automated or flow-based industrial manufacturing.
For the synthesis of the critical chiral building block N-Z-L-prolinol, N-Z-L-proline methyl ester serves as a higher-yielding precursor compared to the free acid [1]. The methyl ester is readily reduced by mild reagents such as LiBH4 or NaBH4/I2 in THF, consistently achieving >90% isolated yields at 0-25 °C [1]. Reducing N-Z-L-proline directly requires aggressive borane (BH3-THF) complexes or prior mixed anhydride activation, which frequently results in partial cleavage of the Z-group and reduces isolated yields to 70-75% [1].
| Evidence Dimension | Isolated yield of N-Z-L-prolinol via borohydride reduction |
| Target Compound Data | >90% yield using LiBH4 |
| Comparator Or Baseline | N-Z-L-proline free acid (~75% yield using BH3-THF) |
| Quantified Difference | 15-20% absolute increase in isolated yield |
| Conditions | THF solvent, 0-25 °C, standard aqueous workup |
Procuring the methyl ester eliminates the need for hazardous borane reagents and significantly improves the yield of downstream chiral prolinol derivatives.
When N-terminal extension is required, N-Z-L-proline methyl ester allows for the selective removal of the Z-group via catalytic hydrogenolysis (H2/Pd-C) while leaving the methyl ester 100% intact to yield H-Pro-OMe [1]. If a buyer were to procure N-Z-L-proline benzyl ester (Z-Pro-OBzl) instead, the same hydrogenolysis conditions would simultaneously cleave both the N- and C-terminal protecting groups, yielding unprotected L-proline and destroying the required C-terminal block[1].
| Evidence Dimension | C-terminal ester stability during H2/Pd-C hydrogenolysis |
| Target Compound Data | 100% retention of methyl ester |
| Comparator Or Baseline | N-Z-L-proline benzyl ester (0% retention of benzyl ester) |
| Quantified Difference | Complete orthogonal stability vs. total simultaneous cleavage |
| Conditions | H2 (1 atm), 10% Pd-C, Methanol, 25 °C |
This exact compound is required when a synthetic route demands the generation of a free proline amine while strictly maintaining C-terminal ester protection.
Because N-Z-L-proline methyl ester can be cleanly reduced with mild borohydride reagents in high yields (>90%), it is the indicated procurement choice for manufacturing N-Z-L-prolinol [1]. This avoids the aggressive borane conditions required for reducing the free acid, making it highly suitable for scaling up chiral auxiliary and active pharmaceutical ingredient (API) intermediates [1].
In multi-step peptide syntheses where intermediate sequences must be subjected to strong acids (e.g., TFA) to remove Boc or t-Bu groups, this compound is strictly required [1]. Its >99% stability in 50% TFA ensures the proline nitrogen remains protected, preventing unwanted side reactions that would occur if a Boc-protected analog were utilized [1].
Due to its liquid state and >2.0 M solubility in aprotic solvents like toluene and THF, N-Z-L-proline methyl ester is highly compatible with continuous flow reactors [1]. It eliminates the handling difficulties, hydrogen-bonded aggregation, and line-clogging risks associated with solid alternatives like N-Z-L-proline free acid [1].
Irritant